molecular formula C14H17NO4 B310367 ETHYL 4-(OXOLANE-2-AMIDO)BENZOATE

ETHYL 4-(OXOLANE-2-AMIDO)BENZOATE

Cat. No.: B310367
M. Wt: 263.29 g/mol
InChI Key: COKARICRKNWXSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 4-(OXOLANE-2-AMIDO)BENZOATE is an organic compound with the molecular formula C19H25N3O5 It is known for its unique structure, which includes a tetrahydrofuran ring and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[(tetrahydro-2-furanylcarbonyl)amino]benzoate typically involves the reaction of 4-aminobenzoic acid with tetrahydro-2-furancarbonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then esterified with ethanol to form the final product. The reaction conditions often require a controlled temperature and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of ethyl 4-[(tetrahydro-2-furanylcarbonyl)amino]benzoate may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-(OXOLANE-2-AMIDO)BENZOATE can undergo various chemical reactions, including:

    Oxidation: The tetrahydrofuran ring can be oxidized to form a lactone.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).

Major Products Formed

    Oxidation: Formation of a lactone derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of 4-[(tetrahydro-2-furanylcarbonyl)amino]benzoic acid.

Scientific Research Applications

ETHYL 4-(OXOLANE-2-AMIDO)BENZOATE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 4-[(tetrahydro-2-furanylcarbonyl)amino]benzoate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

ETHYL 4-(OXOLANE-2-AMIDO)BENZOATE can be compared with other similar compounds, such as:

    Ethyl 4-[(tetrahydro-2-furanylcarbonyl)amino]benzoic acid: Similar structure but with a carboxylic acid group instead of an ester.

    Ethyl 4-[(tetrahydro-2-furanylcarbonyl)amino]benzamide: Similar structure but with an amide group instead of an ester.

    Ethyl 4-[(tetrahydro-2-furanylcarbonyl)amino]benzonitrile: Similar structure but with a nitrile group instead of an ester.

Properties

Molecular Formula

C14H17NO4

Molecular Weight

263.29 g/mol

IUPAC Name

ethyl 4-(oxolane-2-carbonylamino)benzoate

InChI

InChI=1S/C14H17NO4/c1-2-18-14(17)10-5-7-11(8-6-10)15-13(16)12-4-3-9-19-12/h5-8,12H,2-4,9H2,1H3,(H,15,16)

InChI Key

COKARICRKNWXSI-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2CCCO2

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2CCCO2

Origin of Product

United States

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